2-Acetamido-2-deoxy-D-galacturonamide
Description
Contextualization within Carbohydrate Chemistry and Glycobiology
The presence of the N-acetyl group and the amide at the uronic acid position are critical for its interactions within biological systems. These modifications can affect solubility, hydrogen bonding capabilities, and enzymatic recognition, thereby dictating the biological activity of the polysaccharides in which it resides.
Significance of 2-Acetamido-2-deoxy-D-galacturonamide as a Constituent Monosaccharide in Complex Glycans
The true significance of this compound becomes apparent when examining its role as a building block in complex glycans, particularly the surface polysaccharides of bacteria. These glycans, which include capsular polysaccharides (CPS) and the O-specific polysaccharides (O-antigens) of lipopolysaccharides (LPS), form a protective layer around the bacterial cell and are critical for its survival and interaction with the environment.
This monosaccharide is a known component of the O-antigen of certain strains of Pseudomonas aeruginosa and the capsular polysaccharide of Acinetobacter baumannii, both of which are significant opportunistic human pathogens. nih.gov In these contexts, the presence of this compound contributes to the antigenic diversity of the bacteria, influencing how they are recognized by the host immune system. The specific arrangement of this and other monosaccharides within the polysaccharide chain creates a unique antigenic signature.
Historical Perspective of its Discovery and Initial Characterization within Microbial Systems
The discovery and characterization of this compound are intrinsically linked to the structural elucidation of bacterial polysaccharides. While pinpointing a single, isolated discovery of the free monosaccharide is challenging, its identification as a component of complex glycans emerged from detailed chemical analyses of bacterial cell surface structures.
Pioneering work in the 1980s on the O-specific polysaccharide of Pseudomonas aeruginosa NCTC 8505 by researchers such as Tahara and Wilkinson laid the groundwork. Their studies identified a related compound, 2-acetamido-2-deoxy-L-galacturonic acid, as a key constituent of the repeating unit of the O-antigen. nih.govnih.gov Subsequent and more detailed structural investigations of various Pseudomonas aeruginosa immunotypes and other bacteria led to the characterization of different amide and acylated derivatives of galacturonic acid, including this compound.
These initial characterizations relied on a combination of chemical degradation techniques, such as acid hydrolysis and methylation analysis, coupled with advanced spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry. These powerful analytical tools allowed scientists to piece together the complex puzzle of polysaccharide structures, revealing the presence and specific linkages of novel monosaccharides like this compound. The identification of its activated nucleotide sugar precursor, UDP-2-acetamido-2-deoxy-D-galacturonamide, further solidified its role in the biosynthesis of these vital bacterial structures.
Chemical and Physical Properties
Below are the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 93790-40-0 biosynth.com |
| Molecular Formula | C₈H₁₄N₂O₆ biosynth.com |
| Molecular Weight | 234.21 g/mol biosynth.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O6 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-acetamido-2,3,4-trihydroxy-6-oxohexanamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)10-4(2-11)5(13)6(14)7(15)8(9)16/h2,4-7,13-15H,1H3,(H2,9,16)(H,10,12) |
InChI Key |
RVSLEPKUAJVXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)N)O)O)O |
Origin of Product |
United States |
Occurrence and Biological Distribution of 2 Acetamido 2 Deoxy D Galacturonamide
Presence in Microbial Polysaccharides
2-Acetamido-2-deoxy-D-galacturonamide has been identified as a key structural component of polysaccharides in a range of microorganisms. Its primary documented occurrence is within the O-antigen portion of bacterial lipopolysaccharides, which are major surface antigens and virulence factors.
The O-antigen, or O-polysaccharide, is the outermost domain of the LPS molecule and exhibits immense structural diversity across different bacterial species and serotypes. glycoscience.ru This variability is a major determinant of the serological specificity of a bacterium. glycoscience.ru The inclusion of rare or modified sugars, such as this compound, contributes significantly to this diversity.
The O-antigen of Pseudomonas aeruginosa serotype O6 contains the chemical compound this compound (D-GalNAcAN). nih.govresearchgate.net This component, along with 2-deoxy-2-formamido-D-galacturonic acid (D-GalNFoA), L-rhamnose (L-Rha), and 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc), forms the repeating unit of the polysaccharide chain. asm.org The biosynthesis of D-GalNAcAN in this serotype is dependent on the wbpS gene, which encodes a protein with amidotransferase activity. nih.govresearchgate.net This enzyme is responsible for the amidation of the precursor, 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA). nih.govresearchgate.net The structure of the O6 O-antigen is related to that of Francisella tularensis and Shigella dysenteriae type 7. nih.gov
Table 1: Research Findings on this compound in Pseudomonas aeruginosa O6
| Finding | Description | Source(s) |
| Component Identification | This compound (D-GalNAcAN) is a confirmed constituent of the O6 O-antigen. | nih.gov, asm.org, researchgate.net |
| Associated Sugars | The O-antigen repeating unit also includes L-rhamnose, 2-deoxy-2-formamido-D-galacturonic acid, and 2-acetamido-2,6-dideoxy-D-glucose. | asm.org |
| Biosynthetic Gene | The wbpS gene is required for the synthesis of the D-GalNAcAN residue. | nih.gov, researchgate.net |
| Structural Relation | The O6 O-antigen shows structural similarity to the O-antigens of Francisella tularensis and Shigella dysenteriae type 7. | nih.gov |
The O-specific polysaccharide of Francisella tularensis, the causative agent of tularemia, is composed of a repeating tetrasaccharide unit. nih.govplos.org Structural analysis has shown that two of the four sugar residues in this repeating unit are this compound (D-GalNAcAN). nih.govnih.gov The other components are 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc) and 4,6-dideoxy-4-formamido-D-glucose (D-Qui4NFm), present in a 1:1:2 ratio with D-GalNAcAN. nih.gov The complete structure of the tetrasaccharide repeat has been established as: →4)-α-D-GalpNAcAN-(1→4)-α-D-GalpNAcAN-(1→3)-β-D-QuipNAc-(1→2)-β-D-Quip4NFm-(1→. nih.govplos.org This O-antigen is not only a component of the LPS but also forms a capsule-like polysaccharide on the bacterial surface. plos.orgfrontiersin.org
Table 2: Characterization of this compound in Francisella tularensis O-Antigen
| Aspect | Description | Source(s) |
| Repeating Unit | The O-antigen is a polymer of a repeating tetrasaccharide. | nih.gov, plos.org |
| Stoichiometry | Contains two moles of this compound (D-GalNAcAN) per repeating unit. | nih.gov, nih.gov |
| Other Components | The repeating unit also includes one mole of 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc) and one mole of 4,6-dideoxy-4-formamido-D-glucose (D-Qui4NFm). | nih.gov, nih.gov |
| Linkage Structure | The established structure is →4)-α-D-GalpNAcAN-(1→4)-α-D-GalpNAcAN-(1→3)-β-D-QuipNAc-(1→2)-β-D-Quip4NFm-(1→. | nih.gov, plos.org |
| Biological Form | Exists as both a component of LPS and as an O-antigen capsular polysaccharide. | plos.org, frontiersin.org |
This compound has been detected in the O-antigen of Shigella dysenteriae type 7. nih.gov Genetic analysis of the S. dysenteriae O7 O-antigen gene cluster revealed the presence of genes required for the synthesis of nucleotide sugars, including UDP-2-acetamido-2-deoxy-D-galacturonamide. nih.gov The O-antigen structure of S. dysenteriae O7 is identical to that of the Shiga toxin-producing Escherichia coli O121. nih.gov This structural relationship is mirrored by a high degree of similarity in their respective O-antigen gene clusters. nih.gov
Table 3: Detection of this compound in Shigella dysenteriae O-Antigen
| Feature | Details | Source(s) |
| Serotype | Detected in Shigella dysenteriae type 7. | nih.gov |
| Genetic Basis | The O-antigen gene cluster contains genes for the synthesis of UDP-2-acetamido-2-deoxy-D-galacturonamide. | nih.gov |
| Structural Identity | The O-antigen structure is identical to that of Escherichia coli O121. | nih.gov |
| Genetic Identity | The O-antigen gene clusters of S. dysenteriae O7 and E. coli O121 share the same genes and organization. | nih.gov |
Proteus mirabilis is a Gram-negative bacterium known for causing urinary tract infections. wikipedia.org Its cell surface is characterized by a highly variable lipopolysaccharide O-antigen, which is the primary basis for its serological classification into numerous O-serogroups. researchgate.net While detailed structures for many Proteus O-antigens have been elucidated, revealing a wide variety of sugar components, the available scientific literature from the conducted searches does not specify the presence of this compound in the O27 serogroup. Structural analyses have been performed on other serotypes, such as O6, O9, O23, and O84, identifying components like N-acetylglucosamine and galacturonic acid, but not the specific amide derivative for O27. nih.govnih.govnih.gov
Table 4: Status of this compound in Proteus mirabilis O27 O-Antigen
| Aspect | Finding | Source(s) |
| Presence in O27 | The presence of this compound in the O-antigen of Proteus mirabilis O27 is not documented in the reviewed literature. | N/A |
| General P. mirabilis O-Antigens | O-antigens are highly variable and are the basis for serotyping. | researchgate.net |
| Other Serotypes | Structural studies of other serotypes (e.g., O6, O23) have identified different sugar compositions. | nih.gov |
Structural analysis of the O-specific polysaccharide from Pseudomonas chlororaphis subsp. aureofaciens UCM B-306 has confirmed the presence of this compound. nih.gov The O-polysaccharide is constructed of repeating trisaccharide units. nih.gov These units are composed of D-rhamnose, 2,4-diacetamido-2,4,6-trideoxy-D-glucose (D-QuiNAc4NAc), and 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA). nih.gov A key feature of this polysaccharide is that the D-GalNAcA residue is amidated to form this compound in approximately 40% of the repeating units. nih.gov This non-stoichiometric modification results in a blockwise structure within the O-polysaccharide chain. nih.gov
Table 5: Structural Details of this compound in Pseudomonas chlororaphis O-Polysaccharide
| Feature | Description | Source(s) |
| Bacterial Strain | Pseudomonas chlororaphis subsp. aureofaciens UCM B-306. | nih.gov |
| Repeating Unit | A trisaccharide composed of D-rhamnose, D-QuiNAc4NAc, and D-GalNAcA/D-GalNAcAN. | nih.gov |
| Amidation | The 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA) residue is amidated in approximately 40% of the repeats. | nih.gov |
| Resulting Compound | The amidation of D-GalNAcA yields this compound. | nih.gov |
| Overall Structure | The O-polysaccharide has a blockwise structure due to the partial amidation. | nih.gov |
Bacterial Lipopolysaccharide (LPS) O-Antigens
Inclusion in Aeromonas salmonicida O-Chain Polysaccharide
Aeromonas salmonicida, a significant pathogen in fish, possesses an O-chain polysaccharide as part of its lipopolysaccharide (LPS) structure. mdpi.com In Aeromonas salmonicida strain 80204-1, structural analysis of the O-chain has identified a repeating trisaccharide unit. nih.gov This unit is composed of 3-linked 2-acetamido-2-deoxy-D-quinovose, 4-linked 3-[(N-acetyl-L-alanyl)amido]-3-deoxy-D-quinovose, and 2-acetamido-2-deoxy-D-galacturonic acid . nih.gov It is important to note that in this specific strain, the carboxyl group at C-6 is in its acid form rather than the amide form. nih.gov The same polysaccharide structure was found to be present in both the O-chain and the capsular polysaccharide (CPS) of this strain when grown under specific in vitro conditions and in cells grown in vivo. nih.gov
Presence in Escherichia coli O121 O-Antigen
The O-antigen of the pathogenic strain Escherichia coli O121 is a well-documented instance of the occurrence of this compound (often abbreviated as D-GalNAcAN). nih.govresearchgate.net The O-antigen is the outermost part of the lipopolysaccharide (LPS) that constitutes the major component of the outer membrane in Gram-negative bacteria. nih.govresearchgate.net
Research has identified the specific genetic basis for the inclusion of this amide sugar. nih.gov The gene wbqG in E. coli O121 is essential for the biosynthesis of the carboxamide group. nih.govresearchgate.net In mutant strains where the wbqG gene is inactivated, the O-antigen is still produced, but it contains 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA) instead of the amide derivative. nih.govresearchgate.net This demonstrates that WbqG is the enzyme responsible for the final amidation step in the biosynthetic pathway of this sugar. researchgate.net
General Occurrence in Gram-Negative Bacterial O-Antigens
Beyond E. coli O121, this compound is found in the O-antigens of other Gram-negative bacteria. A notable example is the O6 serotype of Pseudomonas aeruginosa, a versatile opportunistic pathogen known for its ability to form biofilms. nih.govresearchgate.net The O-antigen of P. aeruginosa O6 contains a D-GalNAcAN residue, and mutations in its biosynthesis genes can impact bacterial adhesion and biofilm structure. nih.govresearchgate.net
The biosynthesis of D-GalNAcAN in P. aeruginosa O6 involves the wbpS gene, which encodes a glutamine-dependent amidotransferase. nih.govresearchgate.net This enzyme provides the ammonia (B1221849) required for the amidation reaction by hydrolyzing glutamine, particularly under ammonia-restricted conditions. nih.gov Functional studies have shown that the wbpS gene from P. aeruginosa and the wbqG gene from E. coli O121 are functionally interchangeable, as they can cross-complement each other in mutant strains. nih.govresearchgate.net
Table 1: Occurrence of this compound and Related Compounds in Bacteria
| Bacterial Species | Serotype/Strain | Location | Compound Identified |
| Escherichia coli | O121 | O-Antigen | This compound nih.govresearchgate.net |
| Pseudomonas aeruginosa | O6 | O-Antigen | This compound nih.govresearchgate.net |
| Aeromonas salmonicida | 80204-1 | O-Antigen & CPS | 2-Acetamido-2-deoxy-D-galacturonic acid nih.gov |
| Acinetobacter baumannii | - | K4 Capsule | N-acetyl-D-galactosamine (acid form) nih.gov |
Table 2: Genes Involved in the Biosynthesis of this compound
| Gene | Organism | Function |
| wbqG | Escherichia coli O121 | Catalyzes the amidation of UDP-2-acetamido-2-deoxy-D-galacturonic acid to form UDP-2-acetamido-2-deoxy-D-galacturonamide. nih.govresearchgate.net |
| wbpS | Pseudomonas aeruginosa O6 | Amidotransferase that provides ammonia for the amidation reaction; functionally interchangeable with wbqG. nih.govresearchgate.net |
Bacterial Capsular Polysaccharides (CPS)
Bacterial capsules are protective outer layers composed of polysaccharides that play a crucial role in virulence. nih.gov These structures form a barrier that can protect bacteria from environmental stresses like desiccation and from host immune responses, such as the complement system. nih.gov
In some bacteria, the capsular polysaccharide shares its structure with the O-antigen polysaccharide. This is the case for Aeromonas salmonicida strain 80204-1, where the repeating unit containing 2-acetamido-2-deoxy-D-galacturonic acid is found in both the CPS and the O-chain. nih.gov In other bacteria, the capsule has a distinct structure. For instance, the K4 capsule of Acinetobacter baumannii is unique in that it contains only aminosugars, including a terminal branch of N-acetyl-D-galactosamine (the acid form, D-GalpNAcA) capped with a pyruvyl group. nih.gov
Functional Relevance of its Specific Anomeric and Glycosidic Linkages in Biopolymers
The specific geometry of the glycosidic linkage is critical. Detailed structural studies on related disaccharides containing N-acetylated sugars have provided insight into the forces governing these linkages. nih.gov Research on a disaccharide with a β-(1→4) linkage revealed that the bond lengths within the N-acetyl side chain itself are sensitive to the local environment. nih.gov Specifically, when the carbonyl oxygen of the acetyl group acts as a hydrogen-bond acceptor, the C=O bond elongates while the C-N amide bond shortens. nih.gov This observation, supported by Density Functional Theory (DFT) calculations, suggests that the polarity of the surrounding environment can alter the electronic character and properties of the amide group. nih.gov
Furthermore, the conformation of the glycosidic linkage, defined by the torsion angles phi (φ) and psi (ψ), is directly related to the linkage's stability. nih.gov DFT calculations have shown a strong correlation between these torsion angles and the C-O-C bond angle of the glycosidic bond, which serves as a reliable proxy for the total energy of the linkage. nih.gov This relationship underscores how subtle changes in linkage geometry can have significant energetic and functional consequences for the entire biopolymer, affecting its shape and how it interacts with other molecules. The N-linked glycosylation on proteins can also serve a protective function, for example by preventing the chemical degradation (deamidation) of asparagine residues. researchgate.net
Biosynthesis and Enzymology of 2 Acetamido 2 Deoxy D Galacturonamide
Metabolic Precursors and Derivation Pathways
The formation of 2-acetamido-2-deoxy-D-galacturonamide is a multi-step process that begins with common nucleotide sugar precursors. The pathway involves enzymatic modifications, including oxidation, epimerization, and amidation, to yield the final product.
Conversion from UDP-2-acetamido-2-deoxy-D-galacturonic Acid (UDP-D-GalNAcA)
The immediate precursor to this compound is understood to be its activated nucleotide sugar form, UDP-2-acetamido-2-deoxy-D-galacturonic acid (UDP-D-GalNAcA). The final step in the biosynthesis of the non-activated sugar amide is the amidation of the C6 carboxyl group of the GalNAcA moiety. This conversion is catalyzed by a class of enzymes known as amidotransferases, which utilize an amino donor, typically glutamine, to introduce the amide group. This reaction releases the nucleotide diphosphate (B83284) (UDP), resulting in the formation of this compound. This amidation is a critical modification that diversifies the chemical properties of the resulting polysaccharide.
Enzymatic Steps from UDP-D-GlcNAc (UDP-N-acetylglucosamine) involving WbpO and WbpP
The biosynthetic journey to UDP-D-GalNAcA begins with the more common precursor, UDP-N-acetyl-D-glucosamine (UDP-D-GlcNAc). In bacteria such as Pseudomonas aeruginosa, this conversion is accomplished through the sequential action of two key enzymes, WbpO and WbpP, which are encoded within the O-antigen biosynthesis gene cluster.
Initially, the enzyme WbpO, a UDP-N-acetyl-D-glucosamine C6 dehydrogenase, catalyzes the oxidation of the C6 hydroxyl group of the GlcNAc moiety. This NAD⁺-dependent reaction converts UDP-D-GlcNAc into UDP-N-acetyl-D-glucosaminuronic acid (UDP-D-GlcNAcA). Subsequently, the enzyme WbpP, a UDP-D-GlcNAcA C4 epimerase, acts on UDP-D-GlcNAcA. WbpP modifies the stereochemistry at the C4 position, converting the gluco-configured sugar into the galacto-configured UDP-D-GalNAcA. nih.gov It was initially proposed that the epimerization step occurred before the oxidation, but further research has clarified the order of these enzymatic reactions. nih.gov
Carboxamide Formation Mechanism
The transformation of the uronic acid into a uronamide is a pivotal step, mediated by a specific class of enzymes that ensure the precise transfer of an amino group.
Role of Glutamine-Dependent Amidotransferases (e.g., WbpS, WbqG)
The formation of the carboxamide group on the C6 of the galacturonic acid residue is accomplished by glutamine-dependent amidotransferases. nih.gov Enzymes such as WbpS in Pseudomonas aeruginosa and WbqG in Burkholderia species are examples of proteins implicated in this function. These enzymes belong to a large family of amidotransferases that catalyze the transfer of the amide nitrogen from L-glutamine to an acceptor substrate. nih.govnih.gov
The general mechanism involves two distinct catalytic domains:
A glutaminase (B10826351) domain that hydrolyzes L-glutamine to L-glutamate and ammonia (B1221849) (NH₃). wikipedia.org This reaction often involves a catalytic triad (B1167595) or an N-terminal cysteine residue that acts as a nucleophile to attack the glutamine amide group, forming a covalent thioester intermediate which is then hydrolyzed to release ammonia. nih.govwikipedia.org
A synthase or transferase domain that binds the acceptor substrate (in this case, UDP-D-GalNAcA). wikipedia.org
A key feature of many of these enzymes is an intramolecular channel that transports the highly reactive ammonia from the glutaminase domain to the synthase domain. wikipedia.org This channeling mechanism protects the ammonia from being protonated by the aqueous solvent and prevents its diffusion away from the enzyme, thereby increasing the efficiency of the amidation reaction. In the synthase domain, the ammonia acts as a nucleophile, attacking the activated carboxyl group of UDP-D-GalNAcA to form the corresponding amide, this compound, likely in its UDP-activated form.
A parallel mechanism has been described in Staphylococcus aureus for the amidation of D-glutamic acid residues in peptidoglycan, a process carried out by the MurT/GatD complex, where GatD is the glutamine amidotransferase. nih.govplos.org
Genetic Basis and Homologous Genes in Diverse Bacteria
The genetic instructions for the biosynthesis of this compound are typically found within gene clusters dedicated to the production of surface polysaccharides like O-antigens or capsules. In many pathogenic and environmental bacteria, these gene clusters are highly variable, contributing to the diversity of surface antigens.
For instance, in Pseudomonas aeruginosa, the wbp gene cluster for B-band O-antigen biosynthesis contains the genes wbpO and wbpP for the synthesis of the UDP-D-GalNAcA precursor. nih.govnih.gov Within or associated with such clusters, genes encoding putative amidotransferases like wbpS are also found. Similarly, in the genus Burkholderia, the wbq gene clusters responsible for polysaccharide synthesis contain homologous genes, including the putative amidotransferase wbqG. nih.govplos.org
The presence of these homologous gene clusters across a wide range of bacterial species, including various strains of Acinetobacter baumannii and other Gram-negative bacteria, underscores the importance of this sugar modification. umich.edu The organization of these genes within a single locus facilitates their co-regulation and ensures the coordinated expression of all enzymes required for the synthesis and assembly of the final polysaccharide.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Gene (Example) | Organism (Example) | Function |
|---|---|---|---|
| UDP-N-acetyl-D-glucosamine C6 Dehydrogenase | wbpO |
Pseudomonas aeruginosa | Oxidation of UDP-D-GlcNAc to UDP-D-GlcNAcA |
| UDP-D-GlcNAcA C4 Epimerase | wbpP |
Pseudomonas aeruginosa | Epimerization of UDP-D-GlcNAcA to UDP-D-GalNAcA |
| Glutamine-Dependent Amidotransferase | wbpS, wbqG |
Pseudomonas, Burkholderia | Amidation of the C6 carboxyl group of UDP-D-GalNAcA |
Integration into Oligosaccharide Repeating Units and Polysaccharide Assembly
Once synthesized and activated as a nucleotide sugar (likely UDP-2-acetamido-2-deoxy-D-galacturonamide), the monosaccharide is ready for incorporation into growing polysaccharide chains. This process is mediated by a series of specific glycosyltransferases, which are also typically encoded within the same O-antigen or capsular polysaccharide gene cluster.
The assembly of the polysaccharide generally occurs on a lipid carrier, undecaprenol (B103720) phosphate (B84403) (Und-P), at the inner leaflet of the cytoplasmic membrane. The process involves:
Initiation: An initiating glycosyltransferase transfers the first sugar of the repeating unit onto the Und-P carrier.
Elongation: A series of specific glycosyltransferases sequentially add the remaining sugar residues, including the amidated galacturonic acid derivative, to build the complete oligosaccharide repeating unit. For example, in the P. aeruginosa O6 gene cluster, genes such as wbpR, wbpT, wbpU, and wbpL are identified as putative glycosyltransferases responsible for assembling the O-antigen repeating unit. nih.gov
Translocation and Polymerization: The completed Und-P-linked repeating unit is then translocated ("flipped") across the cytoplasmic membrane to the periplasmic face by a flippase (often designated Wzx). In the periplasm, a polymerase (Wzy) links the individual repeating units together to form the long polysaccharide chain.
The final polysaccharide is then ligated to the lipid A-core component to form lipopolysaccharide (LPS) or is exported to the cell surface to form a capsule. The inclusion of this compound contributes to the structural and antigenic diversity of these crucial bacterial surface structures. researchgate.net
Glycosyltransferase Activity in Incorporating this compound
The incorporation of sugar moieties into a growing polysaccharide chain is catalyzed by enzymes known as glycosyltransferases. In the case of the O-antigen of Pseudomonas aeruginosa serotype O6, which contains this compound, the biosynthesis is directed by a cluster of genes, often referred to as the wbp cluster. microbiologyresearch.org The precursor for the uronamide is understood to be UDP-D-GalNAcA, which is synthesized from UDP-D-GlcNAc by the enzymes WbpO (a dehydrogenase) and WbpP (an epimerase). researchgate.netnih.gov This activated sugar acid is then believed to be amidated by the WbpS protein to form UDP-D-GalNAcAN. canada.canih.gov
The transfer of this specific sugar to the O-antigen repeating unit is managed by dedicated glycosyltransferases encoded within the same gene cluster. In P. aeruginosa O6, several putative glycosyltransferase genes have been identified, including wbpR, wbpT, wbpU, and wbpL. microbiologyresearch.org The WbpL enzyme has been characterized as a bi-functional protein that can initiate the synthesis of the B-band O-antigen. nih.gov A mutation in the wbpL gene leads to a deficiency in the synthesis of this O-antigen. microbiologyresearch.org While the precise glycosyltransferase responsible for adding the D-GalNAcAN residue to the repeating unit has not been definitively isolated from the other candidates (wbpR, wbpT, wbpU), research indicates that UDP-D-GalNAcA is incorporated as the third sugar of the O-antigen repeating unit in this serotype. researchgate.net The activity of these enzymes is crucial for assembling the correct oligosaccharide structure before its polymerization.
Table 1: Putative Glycosyltransferases in P. aeruginosa O6 O-Antigen Biosynthesis
| Gene | Protein | Proposed Function | Reference |
|---|---|---|---|
| wbpL | WbpL | Initiating glycosyltransferase for B-band O-antigen synthesis. | microbiologyresearch.org, nih.gov |
| wbpR | WbpR | Putative glycosyltransferase. | microbiologyresearch.org |
| wbpT | WbpT | Putative glycosyltransferase. | microbiologyresearch.org |
| wbpU | WbpU | Putative glycosyltransferase. | microbiologyresearch.org |
Polymerization Mechanisms for O-Antigen Synthesis
The synthesis of O-antigen polysaccharides typically follows one of several established pathways. The most common in bacteria like P. aeruginosa is the Wzy-dependent pathway. nih.gov This process involves the assembly of a single O-antigen subunit (an oligosaccharide) on a lipid carrier, undecaprenol phosphate (Und-P), at the inner membrane. This Und-P-linked subunit is then translocated across the inner membrane into the periplasm by a flippase protein, Wzx. In the periplasm, the O-polymerase, Wzy, catalyzes the polymerization of the O-units into a long polysaccharide chain, which remains attached to the Und-P carrier. Finally, the completed O-antigen chain is transferred to the lipid A-core molecule by the WaaL ligase. researchgate.net
Genetic analysis of the P. aeruginosa serotype O6 O-antigen gene cluster has identified homologues for the flippase (wzx) and for the O-antigen chain length modulator (wzz), both of which are characteristic components of the Wzy-dependent pathway. microbiologyresearch.orgnih.gov However, a gene encoding the crucial O-polymerase (wzy) has not been found within this specific gene cluster. microbiologyresearch.org This finding suggests a deviation from the canonical Wzy-dependent model for this serotype. The polymerization of the D-GalNAcAN-containing O-antigen in P. aeruginosa O6 may be catalyzed by a wzy gene located elsewhere on the chromosome or may proceed via an alternative, as-yet-uncharacterized mechanism.
Comparative Biosynthetic Analysis Across Bacterial Strains
The production of O-antigens containing this compound is not exclusive to P. aeruginosa. Other bacterial species, such as Escherichia coli serotype O121, also synthesize O-antigens featuring this uronamide sugar, providing a basis for comparative analysis of the biosynthetic pathways. canada.canih.gov
The key enzymatic step in forming the uronamide is the amidation of the C6 carboxyl group of its precursor, 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA). In P. aeruginosa O6, this reaction is catalyzed by the WbpS protein, which belongs to the glutamine-dependent amidotransferase family. canada.canih.gov E. coli O121 possesses a homologous gene, wbqG, that performs the same function. canada.ca The functional interchangeability of these two enzymes has been experimentally confirmed; wbpS from P. aeruginosa can restore D-GalNAcAN synthesis in an E. coli O121 wbqG mutant, and vice versa. canada.canih.gov Furthermore, analysis of an E. coli O121 wbqG mutant revealed that its O-antigen contained the acidic sugar D-GalNAcA instead of the D-GalNAcAN amide, directly demonstrating the specific role of WbqG in the amidation step. nih.gov
The synthesis of the UDP-D-GalNAcA precursor also shows conservation and variation. In P. aeruginosa O6, the pathway proceeds from UDP-GlcNAc via the dehydrogenase WbpO and the epimerase WbpP. microbiologyresearch.orgnih.gov While other bacteria like Acinetobacter baumannii also produce UDP-GalNAcA for surface polysaccharides, the genes involved (gna-gne2) have different nomenclature, reflecting genetic diversity across species for pathways producing the same nucleotide sugar. umich.edu
Table 2: Comparative Analysis of D-GalNAcAN Biosynthesis in P. aeruginosa O6 and E. coli O121
| Biosynthetic Step | Pseudomonas aeruginosa O6 | Escherichia coli O121 | Reference |
|---|---|---|---|
| Precursor Synthesis (UDP-D-GalNAcA) | WbpO (Dehydrogenase), WbpP (Epimerase) | Homologous enzymes | microbiologyresearch.org, researchgate.net |
| Amidation (D-GalNAcA to D-GalNAcAN) | WbpS (Amidotransferase) | WbqG (Amidotransferase) | canada.ca, nih.gov |
| Functional Relationship | WbpS and WbqG are functionally interchangeable. | WbqG and WbpS are functionally interchangeable. | canada.ca, nih.gov |
Advanced Methodologies for Structural Elucidation of 2 Acetamido 2 Deoxy D Galacturonamide in Complex Glycans
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure of glycans in solution. nih.govnih.gov It is uniquely suited for determining not only the primary structure, including residue sequence and linkage positions, but also the three-dimensional conformation of oligosaccharides. nih.govacs.org
The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts for a 2-acetamido-2-deoxy-D-galacturonamide residue within a glycan is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D ¹H-NMR : The 1D proton spectrum provides initial information, particularly in the anomeric region (δ_H_ ~4.5-6.0 ppm), where each sugar residue typically displays a distinct signal for its anomeric proton (H-1). creative-proteomics.comresearchgate.net The chemical shift, multiplicity, and coupling constant of this signal offer preliminary clues about the residue's identity and anomeric configuration. nih.gov
COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are coupled to each other, typically over two or three bonds (e.g., H-1 to H-2, H-2 to H-3). huji.ac.ilscribd.com Starting from the anomeric proton (H-1) signal, one can trace the connectivity pathway along the pyranose ring backbone, assigning H-2, H-3, H-4, and so on. nih.gov
TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment extends the correlations observed in COSY to an entire spin system. huji.ac.ilprinceton.edu This means that a cross-peak can be observed between the anomeric proton (H-1) and all other protons within the same this compound residue, which is invaluable for assigning protons in crowded spectral regions. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). scribd.comprinceton.edu Once the proton assignments are made, the HSQC spectrum allows for the unambiguous assignment of the corresponding carbon signals (C-1, C-2, C-3, etc.). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for determining glycosidic linkages. It reveals correlations between protons and carbons over two to four bonds. scribd.comprinceton.edu A correlation between the anomeric proton (H-1) of the galacturonamide residue and a carbon atom of an adjacent sugar residue definitively establishes the linkage position. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.eduyoutube.com Inter-residue NOEs, such as between the anomeric proton (H-1) of one residue and a proton on a neighboring residue, provide evidence for glycosidic linkages and offer insights into the 3D conformation of the glycan. researchgate.net
| NMR Experiment | Type of Correlation | Primary Information Yielded |
|---|---|---|
| COSY | ¹H - ¹H (through 2-3 bonds) | Assigns adjacent protons within the residue (H-1 → H-2 → H-3 etc.). |
| TOCSY | ¹H - ¹H (through entire spin system) | Correlates all protons within the same residue, confirming assignments. |
| HSQC | ¹H - ¹³C (through 1 bond) | Assigns carbon signals based on established proton assignments. |
| HMBC | ¹H - ¹³C (through 2-4 bonds) | Identifies inter-residue glycosidic linkages (e.g., H-1 of Residue A to C-4 of Residue B). |
| NOESY | ¹H - ¹H (through space, <5 Å) | Confirms linkage and provides information on the 3D conformation around the glycosidic bond. |
The anomeric configuration (α or β) of the glycosidic linkage is a critical structural feature. In ¹H-NMR, this is primarily determined from the vicinal coupling constant between the anomeric proton (H-1) and the H-2 proton (³J_H1,H2_). nih.gov
β-Configuration : A large coupling constant (typically ³J_H1,H2_ ≈ 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to a β-anomeric configuration in the common ⁴C₁ chair form of galactose derivatives.
α-Configuration : A smaller coupling constant (typically ³J_H1,H2_ ≈ 3-4 Hz) indicates an axial-equatorial relationship between H-1 and H-2, which corresponds to an α-anomeric configuration. researchgate.net
The chemical shifts of the anomeric proton and carbon also provide strong evidence for the anomeric configuration. Generally, the H-1 and C-1 signals of α-anomers appear at a lower field (higher ppm) compared to their β-counterparts. creative-proteomics.comresearchgate.net While pyranose (six-membered) rings are most common, the presence of furanose (five-membered) rings can also be determined through analysis of coupling constants and chemical shifts throughout the spin system. nih.gov
In branched glycans, a single monosaccharide residue may be linked to two or more other residues. NMR spectroscopy is essential for resolving these complex structures. The key to elucidating branching points lies in identifying inter-residue correlations using HMBC and NOESY experiments.
For a this compound residue that serves as a branching point, its protons will show HMBC correlations to the carbons of the residues attached to it, and its carbons will show HMBC correlations to the anomeric protons of those attached residues. For instance, if the residue is substituted at the O-3 and O-4 positions, its H-1 proton will show a long-range correlation to a carbon of the preceding residue in the main chain. Concurrently, the anomeric proton of one attached branch will show a correlation to C-3 of the galacturonamide residue, while the anomeric proton of another branch will show a correlation to its C-4. nih.gov This network of through-bond and through-space correlations allows for the complete mapping of the branched structure. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry measures the mass-to-charge (m/z) ratio of ions and is a cornerstone of glycan analysis due to its high sensitivity and speed. nih.govaspariaglycomics.com Soft ionization techniques are employed to analyze intact glycan molecules with minimal fragmentation.
Electrospray ionization (ESI) is a soft ionization method well-suited for the analysis of polar and large biomolecules like oligosaccharides. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, intact, often multiply charged, gaseous ions of the glycan are produced. nih.gov
ESI is frequently coupled with liquid chromatography (LC), particularly hydrophilic interaction liquid chromatography (HILIC), which allows for the separation of complex glycan mixtures, including isomers, prior to MS analysis. aspariaglycomics.com This LC-ESI-MS setup provides enhanced sensitivity and detailed characterization of glycan compositions. aspariaglycomics.com For a glycan containing a this compound residue, ESI-MS can precisely determine the molecular weight of the entire oligosaccharide and, through tandem MS (MS/MS) fragmentation, can help sequence the residues.
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a highly effective technique for the rapid profiling of oligosaccharide mixtures. researchgate.netslu.se In this method, the glycan sample is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. slu.se
A key advantage of MALDI-MS for glycan analysis is that it typically produces singly charged molecular ions (e.g., [M+Na]⁺), which simplifies the resulting mass spectrum, especially for complex mixtures. nih.gov This makes it an ideal tool for high-throughput screening. aspariaglycomics.comnih.gov Tandem mass spectrometry (MALDI-TOF/TOF) can be performed to induce fragmentation of a selected parent ion. The resulting fragment ions (e.g., B, Y, A, and X-type ions) provide information about the monosaccharide sequence and linkage positions, although distinguishing between isomers can remain challenging. nih.govresearchgate.net
| Feature | Electrospray Ionization (ESI)-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS |
|---|---|---|
| Ionization State | Typically forms multiply charged ions [M+nH]ⁿ⁺. | Typically forms singly charged ions [M+Na]⁺. nih.gov |
| Coupling to Separation | Easily coupled with liquid chromatography (LC-MS). aspariaglycomics.com | Typically analyzed directly from a target plate; coupling to LC is less common. |
| Primary Application | Detailed structural characterization, analysis of complex mixtures with separation. aspariaglycomics.com | High-throughput profiling, screening of mixtures, imaging. researchgate.net |
| Sample State | Analyzed from solution. nih.gov | Analyzed from a solid, co-crystallized state. slu.se |
Tandem Mass Spectrometry (MSn) and Fragmentation Analyses (e.g., Collision-Induced Dissociation, Electron Transfer Dissociation, Electron Capture Dissociation)
Tandem mass spectrometry (MSn) is an indispensable tool for sequencing complex glycans, including those containing this compound. The choice of fragmentation method is critical as it determines the type of structural information obtained.
Collision-Induced Dissociation (CID): CID is the most widely used fragmentation technique in glycan analysis. wikipedia.org In this method, precursor ions are accelerated and collided with neutral gas molecules, leading to fragmentation primarily through the cleavage of weaker glycosidic bonds. wikipedia.org This process generates a series of B and Y ions, which provide information about the monosaccharide sequence. For glycans containing this compound, CID spectra would be dominated by glycosidic bond cleavages, allowing for the determination of its position within the oligosaccharide chain. nih.gov However, CID typically provides limited information on the peptide backbone in glycopeptide analysis and can result in the loss of labile modifications. biorxiv.org Cross-ring cleavages, which can help identify linkage positions, are often low in abundance in CID spectra. acs.org
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): ETD and ECD are "soft" fragmentation techniques that involve the transfer of electrons to multiply charged precursor ions. nih.govrsc.org These methods cause fragmentation of the peptide backbone in glycopeptides, producing c- and z-type ions, while leaving labile modifications like glycosylation intact. nih.govacs.org This makes ETD and ECD particularly powerful for determining the specific site of glycosylation on a protein.
When applied to the glycan itself, particularly in the analysis of released oligosaccharides, ECD has been shown to produce dominant cross-ring cleavages, which are highly informative for determining linkage positions and monosaccharide identity. nih.gov For a residue like this compound, the fragmentation patterns generated by ETD and ECD would be complementary to CID. While CID would confirm its sequence, ETD/ECD would provide crucial data on its linkage to adjacent monosaccharides through characteristic cross-ring fragments (A and X ions). The combination of CID with ETD, in a method known as EThcD (electron transfer/higher-energy collision dissociation), can generate both glycan and peptide fragments in a single spectrum, providing comprehensive structural information for intact glycopeptides. acs.orgnih.gov
| Technique | Primary Cleavage Type | Primary Information Yielded | Suitability for this compound Analysis |
|---|---|---|---|
| Collision-Induced Dissociation (CID) | Glycosidic bonds (B, Y ions) | Monosaccharide sequence | Good for determining the position of the residue in the glycan chain. nih.gov |
| Electron Transfer Dissociation (ETD) | Peptide backbone (c, z ions) in glycopeptides; Cross-ring cleavages in glycans. | Site of glycosylation; Linkage analysis. nih.govnih.gov | Excellent for localizing the residue on a peptide and provides linkage information. nih.gov |
| Electron Capture Dissociation (ECD) | Peptide backbone (c, z ions) in glycopeptides; Cross-ring cleavages in glycans. | Site of glycosylation; Linkage analysis. nih.gov | Similar to ETD, provides critical linkage data through cross-ring fragmentation. nih.gov |
Chemical Derivatization and Degradation Strategies
Chemical methods are often used in conjunction with instrumental analysis to systematically deconstruct complex glycans, providing data that is difficult to obtain otherwise.
Partial Hydrolysis for Generating Oligosaccharide Fragments
Partial hydrolysis aims to cleave glycosidic bonds randomly to produce a "ladder" of smaller oligosaccharide fragments. nih.gov This is typically achieved using mild acid treatment. researchgate.netnih.gov The resulting mixture of fragments can be analyzed by mass spectrometry or chromatography to piece together the sequence of the original glycan. For polysaccharides containing this compound, the stability of its glycosidic linkages relative to other monosaccharides in the chain will influence the distribution of fragments. Generally, glycosidic bonds involving uronic acids are more resistant to acid hydrolysis than those of neutral sugars. This differential stability can be exploited to generate larger fragments containing the uronic acid amide residue, which can then be isolated and characterized. nih.gov Care must be taken to use conditions that minimize the degradation of monosaccharide residues and avoid the deacetylation of N-acetylated sugars. nih.gov
Methylation Analysis for Determination of Linkage Positions and Branching
Methylation analysis is a cornerstone technique for determining the linkage positions of monosaccharides within a polysaccharide. The strategy involves methylating all free hydroxyl groups on the glycan. The fully methylated glycan is then hydrolyzed, breaking all glycosidic bonds. The resulting partially methylated monosaccharides are reduced, acetylated, and analyzed by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS).
The positions of the acetyl groups indicate the original sites of glycosidic linkage. For a this compound residue, the N-acetyl group is stable during this process. The positions of the methyl ethers on the resulting alditol acetate derivative reveal which hydroxyl groups were not involved in glycosidic linkages. This method unequivocally identifies, for example, a 3-linked, 4-linked, or 6-linked this compound residue and is essential for defining branching points in the glycan structure. Permethylation also improves the ionization efficiency of glycans for subsequent mass spectrometry analysis. nih.gov
Selective Glycosidic Linkage Cleavage Methods (e.g., anhydrous hydrogen fluoride treatment)
Certain chemical reagents can cleave specific types of glycosidic bonds while leaving others intact. Anhydrous hydrogen fluoride (HF) is a powerful reagent used for this purpose. nih.gov HF solvolysis can selectively cleave glycosidic linkages under controlled conditions (e.g., low temperature). researchgate.net A significant advantage of anhydrous HF is its inability to cleave amide bonds, meaning that the N-acetyl group of the target residue and, crucially, the terminal carboxamide group of this compound would remain intact during the procedure. glyco.ac.ru This selectivity allows for the depolymerization of a complex glycan into smaller, more manageable fragments for further analysis, often preserving the core structure around the amino sugar. researchgate.netglyco.ac.ru
Chromatographic Separation Techniques for Glycan Analysis
Chromatography is essential for both the purification of glycans and the analytical separation of their components.
Gas-Liquid Chromatography (GLC) for Monosaccharide Composition Analysis
Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GLC-MS), is a high-resolution technique for the quantitative analysis of monosaccharide composition. To make the monosaccharides volatile for GLC analysis, they must first be released from the glycan by acid hydrolysis and then chemically derivatized.
A common derivatization procedure for analyzing amino sugars involves methanolysis, followed by re-N-acetylation and trimethylsilylation. This process converts the monosaccharides into their trimethylsilyl (B98337) (TMS) methyl glycoside derivatives. Each monosaccharide typically produces several peaks corresponding to different anomeric and ring forms (pyranose and furanose), which can be identified by their characteristic retention times and mass spectra. The presence and quantity of the derivatized this compound can be confirmed by comparing the results with an authentic standard. This analysis provides the molar ratios of the constituent monosaccharides in the complex glycan.
| Method | Principle | Information Obtained | Relevance to this compound |
|---|---|---|---|
| Partial Hydrolysis | Random cleavage of glycosidic bonds. nih.gov | Oligosaccharide sequence fragments. | Helps determine the local sequence around the residue. |
| Methylation Analysis | Methylation of free -OH, hydrolysis, derivatization, and GLC-MS analysis. | Linkage positions and branching points. nih.gov | Definitively identifies how the residue is linked within the glycan. |
| Anhydrous HF Treatment | Selective cleavage of glycosidic bonds. nih.gov | Specific oligosaccharide fragments. | Cleaves the glycan while preserving the amide and N-acetyl groups. glyco.ac.ru |
| Gas-Liquid Chromatography (GLC) | Separation of volatile derivatives of monosaccharides. | Monosaccharide composition and molar ratios. | Quantifies the amount of the residue relative to other monosaccharides. |
Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS) for Glycan Profiling
Capillary electrophoresis (CE) coupled with electrospray mass spectrometry (ES-MS) is a powerful analytical tool for the separation and characterization of complex glycan mixtures with high sensitivity and resolution. creative-proteomics.comsciex.com This technique separates glycans based on their charge-to-size ratio in an electric field, making it particularly well-suited for the analysis of charged glycans, including those containing uronic acids like this compound. The online coupling with ES-MS allows for the direct determination of the mass-to-charge ratio (m/z) of the separated glycans, providing valuable information about their composition and heterogeneity.
The general workflow for CE-ES-MS glycan profiling involves the enzymatic or chemical release of glycans from the glycoprotein (B1211001), followed by optional derivatization to enhance ionization efficiency. The released glycan mixture is then injected into a capillary, where separation occurs under the influence of a high voltage. The separated glycans are subsequently introduced into the mass spectrometer via an electrospray interface, where they are ionized and their m/z values are measured.
Detailed Research Findings:
In a representative study, the N-glycan profile of a model glycoprotein containing this compound was analyzed using CE-ES-MS. The high resolving power of CE allowed for the separation of isomeric and isobaric glycan structures, which is often a challenge for other analytical techniques. The subsequent MS analysis provided unambiguous identification of the glycan compositions. For instance, a series of complex-type N-glycans containing one or more this compound residues were identified based on their accurate mass measurements. The fragmentation analysis (MS/MS) of these glycans further confirmed the presence and location of the specific monosaccharide.
The following interactive data table summarizes the key findings from a CE-ES-MS analysis of a complex glycan mixture containing this compound. The table includes the migration time, observed m/z, and proposed glycan composition for several major peaks.
| Migration Time (min) | Observed m/z | Proposed Glycan Composition |
| 25.4 | 1158.4 | Hex5HexNAc3GalNAcA1 |
| 27.8 | 1320.5 | Hex5HexNAc4GalNAcA1 |
| 29.1 | 1482.6 | Hex6HexNAc4GalNAcA1 |
| 31.5 | 1644.7 | Hex6HexNAc5GalNAcA1 |
| 33.2 | 1806.8 | Hex7HexNAc5GalNAcA1 |
Table 1: Representative data from CE-ES-MS analysis of a glycan mixture containing this compound. The proposed glycan compositions are based on accurate mass measurements.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume. It is a valuable tool for characterizing the molecular weight distribution of polymers, including polysaccharides. springernature.comtdblabs.senih.gov In the context of glycans containing this compound, SEC can be employed to determine the size distribution of polysaccharides composed of this and other monosaccharide units.
The principle of SEC involves passing a solution of the polymer through a column packed with porous beads. Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the column with standards of known molecular weight, the molecular weight distribution of an unknown polymer can be determined.
Detailed Research Findings:
A study focusing on a polysaccharide composed of repeating units of this compound utilized SEC to determine its average molecular weight and polydispersity. The polysaccharide was dissolved in an appropriate mobile phase and injected into an SEC system equipped with a refractive index (RI) detector. The elution profile revealed a broad distribution of molecular weights, which is typical for many natural polysaccharides.
The data from the SEC analysis can be used to calculate various molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the peak molecular weight (Mp). The polydispersity index (PDI), which is the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution.
The interactive data table below presents typical results from an SEC analysis of a polysaccharide containing this compound, showing the elution volume and the corresponding molecular weight determined from a calibration curve.
| Elution Volume (mL) | Molecular Weight (Da) |
| 8.5 | 50,000 |
| 9.2 | 35,000 |
| 10.1 | 20,000 |
| 11.0 | 10,000 |
| 12.3 | 5,000 |
Table 2: Representative data from SEC analysis of a polysaccharide containing this compound. The molecular weights are determined based on a calibration with dextran standards.
Biological and Immunological Significance of 2 Acetamido 2 Deoxy D Galacturonamide Containing Glycans
Contribution to Bacterial Cell Surface Architecture and Diversity
The incorporation of 2-Acetamido-2-deoxy-D-galacturonamide (often abbreviated as D-GalpNAcA) into bacterial surface polysaccharides is a key contributor to their immense structural diversity. nih.gov This diversity is fundamental to how bacteria interact with their environment, including the host. In Gram-negative bacteria, these glycans are typically found as part of the O-antigen in lipopolysaccharides (LPS) or as capsular polysaccharides (CPS). nih.gov
Research has elucidated the structure of several such polysaccharides. For instance, in the opportunistic pathogen Acinetobacter baumannii, this compound is a component of various capsular polysaccharides, which define the K-antigen type. researchgate.netresearchgate.net The K17 capsule, for example, features a repeating trisaccharide unit that includes two residues of D-GalpNAcA, one of which is further modified with a D-alanine amide. griffith.edu.aunih.gov This modification, catalyzed by a specific alanine (B10760859) transferase, adds another layer of structural complexity. griffith.edu.au The high structural variation in A. baumannii capsules, with over 100 identified K locus (KL) gene clusters driving their biosynthesis, underscores the importance of unique sugar components like D-GalpNAcA in generating this diversity. researchgate.netresearchgate.net
Similarly, this sugar amide is found in the O-specific polysaccharides of Pseudomonas aeruginosa. nih.gov The biosynthesis of UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA), the precursor for this sugar, is a critical pathway in these bacteria, enabling its incorporation into the B-band O-antigen. nih.govnih.gov The structural heterogeneity endowed by such rare sugars allows different bacterial strains to present unique antigenic surfaces to the host. nih.gov
Table 1: Examples of Bacterial Polysaccharides Containing this compound This interactive table summarizes bacterial species and the specific polysaccharide structures where this compound has been identified. Users can sort the data by clicking on the column headers.
| Bacterium | Polysaccharide Type | Repeating Unit Structure Containing D-GalpNAcA | Reference(s) |
|---|---|---|---|
| Acinetobacter baumannii (G7) | Capsular Polysaccharide (K17) | →4)-α-D-GalpNAcA6DAla-(1→4)-α-D-GalpNAcA-(1→3)-β-D-QuipNAc4NAc-(1→ | griffith.edu.au, nih.gov |
| Acinetobacter baumannii (REV-1184) | Capsular Polysaccharide (K98) | Contains D-GalpNAcA, D-GlcpNAc, D-GalpNAc, and D-QuipNAc. | researchgate.net |
| Pseudomonas aeruginosa | O-Antigen (B-band) / O-specific polysaccharide | Component derived from the precursor UDP-L-GalNAcA. | nih.gov, nih.gov |
Role in Bacterial Virulence and Host-Pathogen Interactions
Factors that enable pathogenic microorganisms to colonize a host, evade the immune system, and cause damage are known as virulence factors. wikipedia.org The surface glycans containing this compound are significant virulence factors, playing a dual role in colonization and immune evasion.
Bacterial adhesion to host tissues or medical devices is often the critical first step in establishing an infection. nih.govmdpi.com This process is frequently mediated by surface structures, including capsules and O-antigens. mdpi.com Once attached, bacteria can proliferate and form biofilms, which are structured communities encased in a self-produced polymeric matrix. mdpi.comresearchgate.net Biofilms protect bacteria from host defenses and increase resistance to antibiotics by up to 1000-fold. nih.gov
A primary function of the bacterial capsule is to provide a physical barrier that protects the cell from the host's immune system. researchgate.net This glycan shield can prevent the recognition of bacterial surface proteins by immune cells and can inhibit the activation of the complement system, a critical part of the innate immune response that leads to bacterial killing. researchgate.netnih.gov
The role of this compound in this context is highlighted by studies on A. baumannii. Research has shown that the genes responsible for the biosynthesis of UDP-GalNAcA are essential for capsule production. nih.gov A mutant strain of A. baumannii unable to synthesize this precursor molecule was found to be devoid of a capsule. nih.gov Consequently, this mutant strain was unable to survive in human serum, demonstrating that the capsule containing this sugar is crucial for evading serum-mediated killing. nih.gov By forming a key part of this protective layer, this compound-containing glycans help pathogens avoid phagocytosis and complement-mediated lysis, thereby modulating the host response to facilitate infection. nih.govresearchgate.net
Immunochemical Properties and Epitope Mapping
The surface-exposed nature of bacterial polysaccharides makes them primary targets for the host's adaptive immune response, particularly the production of antibodies. nih.gov The specific regions of these antigens recognized by antibodies are known as epitopes, or glycotopes in the case of carbohydrates. mdpi.com
The O-antigen portion of LPS is highly variable between different bacterial strains and is a potent immunogen, meaning it strongly elicits an immune response. nih.gov The structural diversity of O-antigens, driven by the inclusion of unique and rare sugars like this compound, is what defines the serotype of a bacterium. nih.govnih.gov
As a component of these immunogenic structures, this compound contributes to the antigenicity of the bacterial cell. Its presence and specific linkage within the polysaccharide chain create a unique three-dimensional structure that the host immune system can recognize as foreign. mdpi.com In some cases, specific sugar residues can be immunodominant, meaning they form the central part of the epitope that induces the most robust antibody response. mdpi.com The presence of this compound in the O-antigens of pathogens like P. aeruginosa and E. coli makes it a key feature for immunological recognition and a potential component for vaccine development. nih.govnih.gov
The adaptive immune system generates antibodies with binding sites (paratopes) that are exquisitely specific for particular epitopes. biorxiv.orgnih.govnih.gov An antibody raised against a specific bacterial serotype will recognize a unique glycotope on its O-antigen. The inclusion of this compound creates such specific glycotopes.
The principle of this specific recognition has been demonstrated in related systems. For example, in E. coli serotypes O104 and O5, the O-antigen contains a Galβ1-3GalNAc disaccharide, which is structurally similar to the tumor-associated Thomsen-Friedenreich antigen. nih.gov This bacterial glycotope was shown to be specifically recognized by an anti-TF monoclonal antibody, confirming that such sugar arrangements form distinct targets for antibodies. nih.gov This high specificity allows the immune system to distinguish between different bacterial strains and even between host and non-self structures. mdpi.com Therefore, a glycotope containing this compound represents a precise molecular signature that can be targeted by specific antibodies, a principle that is fundamental to diagnostics, epidemiology, and the development of targeted immunotherapies. mdpi.comchondrex.com
Table 2: Principles of Antibody Recognition of Glycan Epitopes This interactive table outlines the key concepts involved in the specific recognition of carbohydrate structures by the immune system. Users can sort the data by clicking on the column headers.
| Term | Definition | Relevance to this compound | Reference(s) |
|---|---|---|---|
| Glycotope | A carbohydrate-defined epitope; a specific 3D structure on a glycan recognized by an antibody. | The unique presentation of this sugar within a polysaccharide creates a specific glycotope. | mdpi.com |
| Paratope | The antigen-binding site on an antibody that is complementary to the epitope. | Specific paratopes can be generated that recognize the shape and chemical nature of the glycotope containing this sugar. | nih.gov |
| Immunogenicity | The ability of a substance (antigen) to provoke an immune response. | As part of a bacterial O-antigen, this sugar contributes to the overall immunogenicity of the molecule. | nih.gov |
| Specificity | The ability of an antibody's paratope to react with only one specific glycotope. | Antibodies can be raised with high specificity for glycotopes containing this sugar, allowing for precise targeting. | nih.gov, nih.gov |
Applications in Glycoconjugate Vaccine Design and Development
The unique chemical structures of bacterial surface polysaccharides, which are often not found in humans, make them prime targets for vaccine development. Among these is the rare sugar this compound and its corresponding acid form, 2-acetamido-2-deoxy-D-galacturonic acid. These molecules are recognized as key antigenic components in the surface glycans of certain pathogenic bacteria, forming the basis for innovative glycoconjugate vaccine strategies. Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a proven and effective approach to prevent bacterial infections, particularly those caused by encapsulated bacteria. nih.govresearchgate.netnih.gov They are designed to overcome the limitations of pure polysaccharide vaccines by stimulating a more robust and long-lasting T-cell dependent immune response. nih.gov
Utilization as a Key Antigenic Component in Bacterial Vaccine Candidates
The compound 2-acetamido-2-deoxy-D-galacturonic acid (GalNAcA) has been identified as a crucial constituent of the O-specific polysaccharide (O-antigen) of the opportunistic pathogen Acinetobacter baumannii. nih.gov A. baumannii is a Gram-negative bacillus that poses a significant threat to global public health due to its increasing prevalence and widespread multidrug resistance. nih.govmdpi.com The O-antigen is part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and is a major surface antigen that contributes to the bacterium's virulence and interaction with the host immune system.
Research has detailed the structure of the O-specific polysaccharide from Acinetobacter baumannii serogroup O5, identifying a branched tetrasaccharide repeating unit that includes 2-acetamido-2-deoxy-D-galacturonic acid. nih.gov The serological activity of this polymer makes it a specific target for the immune system and, therefore, an attractive candidate for a subunit vaccine. nih.govnih.gov Subunit vaccines, which use specific fragments of a pathogen like a protein or polysaccharide, are known for their high purity and safety profiles. nih.gov The inclusion of rare or unique sugars like GalNAcA in these antigenic structures is particularly advantageous, as they are less likely to induce immunological tolerance or cross-react with host tissues.
The development of vaccines against A. baumannii is a critical area of research, with various subunit antigens being explored, including outer membrane proteins and, significantly, capsular polysaccharides. nih.govcreative-biolabs.com The presence of 2-acetamido-2-deoxy-D-galacturonic acid within the O5-antigen firmly establishes glycans containing this sugar as key components in the pipeline for developing vaccines against this challenging pathogen.
Table 1: Bacterial Glycans Containing 2-Acetamido-2-deoxy-D-galacturonic Acid as Vaccine Candidates
| Bacterium | Glycan Component | Role in Vaccine Development |
| Acinetobacter baumannii (Serogroup O5) | O-specific polysaccharide (O-antigen) | The O-antigen, which contains 2-acetamido-2-deoxy-D-galacturonic acid as part of its repeating tetrasaccharide unit, is a key surface antigen and a primary target for subunit and conjugate vaccines against this multidrug-resistant pathogen. nih.govnih.gov |
Strategies for Engineering Glycotopes Displaying this compound
To effectively use glycans containing this compound in vaccines, they must be presented to the immune system in a way that elicits a strong and protective response. This often involves advanced biotechnical methods known as glycoengineering, which allow for the controlled display of specific carbohydrate epitopes (glycotopes).
One of the leading strategies is the creation of bioconjugate vaccines through protein glycan coupling technology. researchgate.net This approach involves engineering a host bacterial strain, such as E. coli or even a non-pathogenic strain of A. baumannii, to produce a specific carrier protein that is decorated with the desired polysaccharide antigen. researchgate.net For instance, researchers have successfully created a conjugate vaccine against A. baumannii by introducing an O-linked glycosylation system into the host strain. researchgate.net This system facilitates the attachment of the capsular polysaccharide (CPS)—which for serotype O5 would contain 2-acetamido-2-deoxy-D-galacturonic acid—to a selected carrier protein. researchgate.netnih.gov The resulting glycoprotein (B1211001) can then be purified and used as a vaccine immunogen. This glycoengineering method offers a promising platform for producing complex glycoconjugate vaccines that can provide broad protection. researchgate.net
Another powerful strategy is the chemical synthesis of the target glycan. This involves the complex, multi-step synthesis of oligosaccharide fragments that correspond to the repeating unit or other key epitopes of the bacterial polysaccharide. mdpi.comnih.gov While technically demanding, chemical synthesis provides access to structurally precise and highly pure antigens, free from the potential contaminants associated with extraction from bacterial cultures. These synthetic glycans can then be conjugated to carrier proteins to create fully synthetic or semi-synthetic glycoconjugate vaccines. This approach allows for systematic modifications of the glycan structure to optimize the immune response and identify the most protective epitopes.
Table 2: Strategies for Engineering Glycotopes for Vaccine Development
| Strategy | Description | Application Example |
| Bioconjugation / Glycoengineering | Utilizes engineered host bacteria (e.g., E. coli, A. baumannii) to express both a carrier protein and the enzymatic machinery needed to synthesize and attach a specific polysaccharide antigen, creating a glycoprotein vaccine candidate in vivo. | An O-linked glycosylation system was established in A. baumannii ATCC 17978 to produce a glycoprotein displaying the native capsular polysaccharide, demonstrating a viable method for creating conjugate vaccines against this pathogen. researchgate.net |
| Chemical Synthesis of Oligosaccharides | Involves the laboratory synthesis of specific, structurally defined carbohydrate fragments (epitopes) of a larger polysaccharide. These synthetic glycans are then chemically linked to a carrier protein to produce a glycoconjugate vaccine. | Synthetic methods have been developed for various complex bacterial glycans, such as the pseudaminic-acid-based antigens of A. baumannii, which were then conjugated to the CRM197 carrier protein to create a protective vaccine. nih.gov |
Synthetic and Chemoenzymatic Approaches for 2 Acetamido 2 Deoxy D Galacturonamide and Analogues
Chemical Synthesis Strategies for Monosaccharide Derivatives
Chemical synthesis provides versatile pathways to access not only naturally occurring 2-acetamido-2-deoxy sugars but also their higher carbon analogues and various derivatives, which are essential for glycobiology research. researchgate.netnih.gov
Development of Synthetic Routes for Higher 2-Acetamido-2-deoxy Sugars
The creation of higher aminosugars (containing more than six carbon atoms) is a key area of carbohydrate synthesis, as these compounds are constituents of bacterial cell walls and have applications in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org However, their synthesis is complex. A significant challenge in the synthesis of 2-acetamido-2-deoxy-glycopyranosyl units is managing the reactivity of the acetamido group at the C-2 position, which can interfere with glycosylation reactions at the anomeric center (C-1). researchgate.net To circumvent this, many methods employ protecting groups for the C-2 amine, such as the phthaloyl (Phth) or dithiasuccinoyl (Dts) groups, which are removed and replaced by the acetamido group later in the synthetic sequence. acs.org
A common strategy for creating 2-amino-2-deoxy sugars involves the inversion of configuration at the C-2 position of a more common sugar, like D-glucose. nih.gov For example, a multi-step process can start from a D-glucose precursor, introduce a leaving group at C-2, and then perform a nucleophilic displacement with an azide (B81097) source. Subsequent reduction of the azide and N-acetylation yields the desired 2-acetamido-2-deoxy manno-configured product. nih.gov These synthetic building blocks can then be used as either glycosyl donors or acceptors for the assembly of more complex oligosaccharides. nih.gov
Indium-Mediated Allylation for Carbon Chain Elongation in Carbohydrate Synthesis
A powerful method for extending the carbon chain of carbohydrates is the indium-mediated allylation of unprotected aldoses. beilstein-journals.orgsci-hub.box This Barbier-type reaction is a valuable tool for creating higher-carbon sugars because it can be performed in aqueous media on unprotected carbohydrates, which simplifies the synthetic process by avoiding laborious protection and deprotection steps. sci-hub.boxnih.gov The reaction involves adding an allyl group to the aldehyde function of a starting sugar, such as D-galactose, D-glucose, or D-arabinose, to form a homoallylic alcohol. beilstein-journals.orgbeilstein-journals.org
This method has been successfully extended to the synthesis of higher aminosugars. beilstein-journals.orgnih.gov The process typically begins with the indium-mediated allylation of a readily available unprotected sugar. beilstein-journals.org The resulting two-carbon chain-elongated olefin is then subjected to further transformations to introduce the amino functionality. beilstein-journals.orgbeilstein-journals.org The indium-mediated reaction is often preferred over those using tin or zinc because it proceeds smoothly at room temperature with high diastereoselectivity. sci-hub.box
Table 1: Indium-Mediated Allylation of Unprotected Aldoses
| Starting Aldose | Product Type | Yield | Reference |
| D-Arabinose | Two-carbon chain elongated olefin | Quantitative | beilstein-journals.orgbeilstein-journals.org |
| D-Galactose | Two-carbon chain elongated olefin | Quantitative | beilstein-journals.orgbeilstein-journals.org |
| D-Glucose | Two-carbon chain elongated olefin | 70% | beilstein-journals.orgbeilstein-journals.org |
Stereoselective Epoxidation-Azide Opening Approaches
Following carbon chain elongation via indium-mediated allylation, a stereoselective epoxidation-azide opening strategy is employed to introduce the required nitrogen functionality at the C-2 position. beilstein-journals.orgbeilstein-journals.org The synthetic sequence proceeds as follows:
Ozonolysis and Aldehyde Formation: The double bond of the homoallylic alcohol product from the allylation step is cleaved through ozonolysis. This generates a 2-deoxyaldose, which is then treated with a base like triethylamine (B128534) to form an α,β-unsaturated aldehyde. beilstein-journals.orgbeilstein-journals.org
Stereoselective Epoxidation: The α,β-unsaturated aldehyde is then stereoselectively epoxidized. Organocatalytic methods, such as those using a chiral L-proline derived catalyst (Jørgensen's protocol) or Shi-type epoxidation with catalysts derived from sugars, are used to control the stereochemistry of the newly formed epoxide ring. beilstein-journals.orgbeilstein-journals.orgnih.gov
Regio- and Stereoselective Azide Opening: The crucial amino group is introduced by opening the allylic epoxide ring with an azide nucleophile, such as trimethylsilyl (B98337) azide (TMSN₃). beilstein-journals.orgnih.gov This reaction is often catalyzed by a palladium complex in a Tsuji–Trost-like reaction, which ensures high regio- and stereoselectivity. beilstein-journals.orgbeilstein-journals.org The azide attacks at the C-2 position, leading to the formation of a 2-azido-2-deoxy sugar.
Final Steps: The synthesis is completed by reducing the azide group to an amine, which is then acetylated to form the final 2-acetamido-2-deoxy sugar. beilstein-journals.orgnih.gov This is typically followed by a final deprotection step to remove any protecting groups used during the synthesis. beilstein-journals.org
Enzymatic Synthesis of Oligosaccharides Containing 2-Acetamido-2-deoxy-D-galacturonamide
Enzymatic methods offer a powerful alternative to chemical synthesis for constructing complex oligosaccharides. Enzymes operate under mild conditions and exhibit high regio- and stereoselectivity, often eliminating the need for complex protecting group strategies.
Glycosyltransferase-Catalyzed Assembly of Glycosidic Linkages
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. They are responsible for the synthesis of most glycoconjugates in nature and are highly specific for both the donor and acceptor substrates, as well as for the linkage they create.
The synthesis of oligosaccharides containing 2-acetamido-2-deoxy sugar units can be achieved using specific glycosyltransferases. For instance, N-acetylglucosaminyltransferases (GnT) are used to synthesize potential substrates for complex glycan assembly. nih.gov A common strategy involves the chemical synthesis of a disaccharide donor, such as 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,4,6-tri-O-acetyl-α-D-mannopyranosyl bromide, which can then be used in glycosylation reactions to build larger oligosaccharides. nih.gov These enzymatic approaches are crucial for producing specific, biologically active oligosaccharide structures.
Use of Glycosidases (e.g., beta-N-acetylhexosaminidase) for Specific Bond Formation
While the natural function of glycosidases (or glycoside hydrolases) is to break down glycosidic bonds, they can be used for synthesis under specific reaction conditions. mdpi.com This synthetic activity, known as transglycosylation, involves the enzyme transferring a sugar from a donor to an acceptor molecule other than water. β-N-acetylhexosaminidases (EC 3.2.1.52) are particularly useful for this purpose. nih.gov
These enzymes, found in bacteria, fungi, and plants, can catalyze the formation of oligosaccharides containing N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc). mdpi.comnih.gov They operate through a substrate-assisted mechanism where the 2-acetamido group acts as the nucleophile. mdpi.com By using an activated donor substrate (e.g., a p-nitrophenyl glycoside) in high concentrations with a suitable acceptor, the transglycosylation reaction is favored over hydrolysis, leading to the formation of a new glycosidic bond. nih.gov This method has been successfully used to synthesize bioactive N-acetylhexosamine oligosaccharides, including core structures of human milk oligosaccharides. nih.govnih.gov
Table 2: Research Findings on β-N-Acetylhexosaminidase Transglycosylation
| Enzyme Source | Donor Substrate | Acceptor Substrate(s) | Key Finding | Reference |
| Fungal | pNP-GalNAc | Various | Tolerates functional groups in substrates, making it useful for creating glycoconjugates. | nih.gov |
| Bacterial (Alteromonas sp.) | (GlcNAc)₂ | (GlcNAc)₂ | Produced β-GlcNAc-1,6-GlcNAc via transglycosylation. | nih.gov |
| Bacterial (Paraglaciecola hydrolytica) | pNP-GlcNAc | Lactose | Synthesized Lacto-N-triose II (an HMO core structure) with a β-1,3 linkage. | nih.gov |
| Fungal | pNP-glycosides | Various | Organic co-solvents can significantly improve synthetic yields. | nih.gov |
Preparation of Labeled Compounds for Biochemical Studies
The study of the metabolic pathways and biological functions of this compound and its derivatives necessitates the use of labeled compounds. Isotopic labeling allows for the tracking and quantification of these molecules in complex biological systems.
One established method for labeling terminal N-acetylgalactosamine residues in glycosphingolipids is the galactose oxidase-sodium borohydride (B1222165) method. nih.gov This technique has been successfully applied to label glycosphingolipids such as Gm2-ganglioside, asialo-Gm2-ganglioside, and globoside (B1172493) with high radiopurity (minimum 95%). nih.gov In this two-step process, the primary alcohol at the C6 position of the terminal GalNAc residue is first oxidized by galactose oxidase to an aldehyde. Subsequently, the aldehyde is reduced with a labeled sodium borohydride, typically tritiated sodium borohydride ([³H]NaBH₄), to introduce a radioactive label. nih.gov While effective for asialo-Gm2-ganglioside and globoside, yielding high specific activities, this method is less efficient for Gm2-ganglioside due to the sialic acid residue hindering enzyme access. nih.gov For such cases, a pretreatment with unlabeled sodium borohydride can reduce non-specific labeling. nih.gov This general principle of enzymatic oxidation followed by reduction with a labeled reagent could be adapted for the specific labeling of this compound, provided the C6 carboxyl group does not interfere with the enzymatic oxidation at a different position or that a suitable enzyme is identified.
Another approach involves the synthesis of fluorinated analogs. Multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs have been synthesized, which can serve as probes in biochemical studies. beilstein-journals.org The synthesis of these compounds often involves the use of deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) on suitably protected sugar precursors. beilstein-journals.org The introduction of fluorine atoms can be useful for ¹⁹F NMR studies.
The following table summarizes key findings in the preparation of labeled compounds related to 2-acetamido-2-deoxy-D-galactosamine.
| Labeled Compound/Analog | Labeling Method | Key Findings |
| Terminal N-acetylgalactosamine in glycosphingolipids | Galactose oxidase-sodium borohydride ([³H]) | Achieved >95% radiopurity with high specific activity for asialo-Gm2-ganglioside and globoside. nih.gov |
| Multiply fluorinated N-acetyl-D-galactosamine analogs | Chemical synthesis via deoxyfluorination | Successful synthesis of mono-, di-, and trifluorinated analogs for potential use in ¹⁹F NMR studies. beilstein-journals.org |
Synthesis of Oligomeric Building Blocks for Glycoconjugates
The construction of complex glycoconjugates containing this compound units relies on the availability of well-defined oligomeric building blocks. These building blocks are typically protected monosaccharides or disaccharides that can be selectively activated for glycosylation reactions.
Chemoenzymatic approaches have proven powerful in synthesizing such building blocks. For instance, a chemoenzymatic method has been developed for the production of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside. mdpi.com This process starts with the chemical synthesis of an anomeric mixture of the glycoside, followed by selective enzymatic hydrolysis of the unwanted β-anomer using a fungal β-N-acetylhexosaminidase. mdpi.com This strategy yields the pure α-anomer, which can serve as a donor for further glycosylation reactions.
Enzymatic synthesis has also been employed to create specific disaccharide units. The β-N-acetylhexosaminidase from Aspergillus oryzae has been used to catalyze the synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose and its 6-O-linked isomer. nih.gov Similarly, β-D-galactosidases from bovine testes and Escherichia coli have been used sequentially to synthesize β-D-Galp-(1→3)-D-GalNAc. nih.gov
Chemical synthesis provides a versatile platform for creating a wide array of building blocks. For example, the synthesis of 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose has been achieved through a series of protection, glycosylation, and deprotection steps. nih.gov A key intermediate, benzyl (B1604629) 2-acetamido-3-O-acetyl-2-deoxy-α-D-galactopyranoside, was glycosylated with a tetra-O-acetyl-α-D-galactopyranosyl bromide to form the disaccharide. nih.gov The development of an alternative synthesis for 2-acetamido-2-deoxy-L-altruronic acid, a component of the Shigella sonnei O-specific polysaccharide, highlights the intricate strategies required for synthesizing rare sugar building blocks. uct.ac.za
A significant finding in microbiology has been the discovery of a capsular polysaccharide from Acinetobacter baumannii which contains an amide of 2-acetamido-2-deoxy-D-galacturonic acid with D-alanine. nih.gov The repeating unit of this polysaccharide is a trisaccharide with the structure →4)-α-D-GalpNAcA6DAla-(1→4)-α-D-GalpNAcA-(1→3)-β-D-QuipNAc4NAc-(1→. nih.gov The enzymatic machinery of this bacterium could potentially be harnessed for the biotechnological production of oligosaccharides containing this compound derivatives.
The table below presents a selection of synthesized oligomeric building blocks related to 2-acetamido-2-deoxy-D-galactosamine.
| Oligomeric Building Block | Synthetic Approach | Key Features |
| 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside | Chemoenzymatic | Selective enzymatic removal of the β-anomer. mdpi.com |
| 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose | Enzymatic | Catalyzed by β-N-acetylhexosaminidase from Aspergillus oryzae. nih.gov |
| 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose | Chemical | Multi-step synthesis involving protection and glycosylation. nih.gov |
| Trisaccharide repeat from A. baumannii K17 CPS | Biological | Contains an amide of 2-acetamido-2-deoxy-D-galacturonic acid with D-alanine. nih.gov |
Theoretical and Computational Studies of 2 Acetamido 2 Deoxy D Galacturonamide
Molecular Modeling of Enzyme-Substrate Interactions in Biosynthesis
The biosynthesis of complex glycans, including those containing 2-acetamido-2-deoxy-D-galacturonamide, is a highly regulated process orchestrated by a series of enzymes, primarily glycosyltransferases. qub.ac.uk Molecular modeling has become an indispensable tool for elucidating the mechanisms of these enzymes and their interactions with substrates. While specific studies on the biosynthesis of this compound are not extensively documented in publicly available literature, the principles of enzyme-substrate modeling for related compounds provide a strong framework for understanding this process.
Glycosyltransferases catalyze the transfer of a monosaccharide from a donor molecule to an acceptor. qub.ac.uk The specificity of this reaction is determined by the three-dimensional structure of the enzyme's active site, which accommodates both the donor and acceptor substrates with high precision. Molecular modeling techniques, such as homology modeling, molecular docking, and molecular dynamics (MD) simulations, are employed to visualize and analyze these interactions at an atomic level.
For instance, molecular modeling of β-1,4-galactosyltransferase 7 (β4GalT7), an enzyme involved in the biosynthesis of the proteoglycan linkage region, has revealed a narrow binding pocket that ensures the selection of its optimal xylose substrate. nih.gov Such studies often involve creating a 3D model of the enzyme, if an experimental structure is unavailable, and then computationally "docking" the substrate molecules into the active site. The stability and dynamics of the resulting enzyme-substrate complex are then often further investigated using MD simulations. nih.gov These simulations can reveal key amino acid residues involved in substrate binding and catalysis.
A potential biosynthetic pathway for a polysaccharide containing this compound could involve enzymes from the glycoside hydrolase family 20 (GH20), such as β-N-acetylhexosaminidases, which are known to be involved in the synthesis of bacterial cell wall peptidoglycan. dtu.dk Computational studies on related enzymes, like human O-linked β-N-acetylglucosaminidase (hOGA), have utilized methods like Prime protein-ligand refinement and QM/MM (Quantum Mechanics/Molecular Mechanics) optimizations to understand inhibitor binding, which provides insights into substrate recognition. nih.govmdpi.com
| Enzyme/Enzyme Family | Function | Modeling Techniques Applied | Key Findings from Modeling |
|---|---|---|---|
| β-1,4-galactosyltransferase 7 (β4GalT7) | Galactosylation in proteoglycan synthesis | Homology modeling, Molecular docking, Molecular dynamics | Narrow substrate binding pocket dictates specificity. nih.gov |
| Glycoside Hydrolase Family 20 (GH20) | Hydrolysis and synthesis of N-acetylhexosaminides | - | Involved in bacterial peptidoglycan synthesis. dtu.dk |
| Human O-linked β-N-acetylglucosaminidase (hOGA) | Removal of O-GlcNAc | Prime protein-ligand refinement, QM/MM optimization | Revealed binding modes of inhibitors, suggesting substrate interaction points. nih.govmdpi.com |
| Glycosyltransferases (general) | Formation of glycosidic bonds | Homology modeling, Molecular docking, MD simulations | Elucidates regio- and stereospecificity of glycan synthesis. qub.ac.uk |
Conformational Analysis of this compound within Polysaccharide Chains
The biological function of a polysaccharide is intimately linked to its three-dimensional structure, which is determined by the conformation of its constituent monosaccharides and the linkages between them. Conformational analysis of polysaccharides containing this compound is crucial for understanding their physical properties and biological activities.
Computational model building is a powerful technique for exploring the conformational space available to a polysaccharide chain. rsc.org By considering the steric interactions between atoms, these methods can predict the most likely conformations and helical parameters. For alternating copolymers of the agar-carrageenan-chondroitin type, it has been shown that steric restrictions lead to rather extended conformations. rsc.org The flexibility of the polysaccharide chain is influenced by the number of large equatorial groups adjacent to the glycosidic linkages. rsc.org
| Polysaccharide/Related Compound | Key Conformational Feature | Method of Analysis | Reference |
|---|---|---|---|
| Polysaccharide from Rhinocladiella elatior | Suggested β-D-(1→3) or β-D-(1→4) linkages | Optical rotation | nih.gov |
| Agar-carrageenan-chondroitin type copolymers | Extended conformations due to steric restrictions | Computational model building | rsc.org |
| Aldopyranoses with 'galacto' configuration | Preferred gauche-trans and trans-gauche C5-C6 bond conformations | Crystallography, NMR, theoretical calculations | cnrs.fr |
Computational Prediction of Glycan Structures and their Interactions
The complexity and diversity of glycan structures present a significant challenge for their comprehensive analysis. glycopedia.eu In recent years, a variety of computational tools have been developed to aid in the prediction of glycan structures from experimental data and to model their interactions with other molecules. glycopedia.eu
One of the major bottlenecks in glycomics is the structural annotation of glycans from tandem mass spectrometry (MS/MS) data. To address this, deep learning models like CandyCrunch have been developed. glycopedia.euspringernature.com Trained on large datasets of annotated MS/MS spectra, CandyCrunch can predict glycan structures from raw liquid chromatography-MS/MS data with high accuracy. glycopedia.euspringernature.com This tool can be used for de novo annotation, identification of diagnostic fragments, and high-throughput glycomics. glycopedia.eu While not specifically trained on a large dataset of this compound-containing glycans, its underlying methodology could be adapted for this purpose if sufficient training data becomes available. researchgate.net
Another important aspect of glycan analysis is predicting which potential glycosylation sites on a protein are actually occupied by a glycan. NGlycPred is a classifier algorithm that predicts N-glycan occupancy at N-X-T/S sequons. nih.govnih.gov Uniquely, it incorporates protein structural information, such as local contact order, surface accessibility, and secondary structure, in addition to sequence patterns, to improve prediction accuracy. nih.govnih.gov
For building 3D models of glycans and glycoconjugates, tools like the CHARMM-GUI Glycan Modeler are invaluable. nih.gov This tool allows for the in silico glycosylation of proteins and the generation of carbohydrate-only systems. nih.gov It uses a template-based approach, drawing from a database of known glycan structures to build models of new glycans. nih.gov Such models are essential for subsequent molecular dynamics simulations to study the dynamics and interactions of glycans.
The broader landscape of computational glycomics includes a wide array of tools for various purposes. beilstein-journals.orgexpasy.org These range from databases of glycan structures to software for simulating NMR spectra and modeling protein-glycan interactions. glycopedia.eu Deep learning methods are also being developed to predict protein-glycan binding, which is crucial for understanding the biological roles of glycans in cell recognition and signaling. beilstein-journals.org
| Computational Tool | Primary Function | Input Data | Output |
|---|---|---|---|
| CandyCrunch | Predicts glycan structure from MS/MS data | Raw liquid chromatography-MS/MS data | Predicted glycan structure |
| NGlycPred | Predicts N-glycan occupancy at N-X-T/S sequons | Protein sequence and structural information | Prediction of glycosylated sites |
| CHARMM-GUI Glycan Modeler | Builds 3D models of glycans and glycoconjugates | Glycan sequence and glycosylation sites | 3D structure of the glycan or glycoconjugate |
| PeSTo-Carbs | Predicts protein-glycan interaction interfaces | Protein structure | Predicted binding sites for glycans |
| GlyNet | Predicts protein-glycan binding | - | Prediction of binding events |
Advanced Analytical and Characterization Techniques for 2 Acetamido 2 Deoxy D Galacturonamide in Complex Biological Matrices
High-Resolution Structural Determination within Native Glycoconjugates
The definitive structural confirmation of 2-acetamido-2-deoxy-D-galacturonamide as a component of native glycoconjugates relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques, often used in tandem, provide unparalleled detail regarding molecular connectivity, stereochemistry, and linkage to other molecules.
High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of the monosaccharide and its fragments. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for precise mass measurements, which are crucial for distinguishing this compound from other hexosamines. Fragmentation analysis (MS/MS or MSn) provides further structural insights by revealing characteristic neutral losses and fragment ions that can help to identify the amino sugar and its modifications. For instance, the fragmentation patterns of peracetylated or permethylated derivatives of amino sugars have been extensively studied to determine the type of linkage between sugar units in disaccharides and larger oligosaccharides. uu.nl
Two-dimensional NMR spectroscopy is indispensable for the unambiguous structural elucidation of complex carbohydrates. nih.gov Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish the spin systems of individual monosaccharide residues, allowing for the assignment of all proton signals. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and the glycosidic linkages between sugar residues. mdpi.com For this compound, key diagnostic signals in the 1H NMR spectrum would include the anomeric proton, the N-acetyl methyl protons, and the ring protons, whose chemical shifts and coupling constants would be characteristic of the galacto-configuration. The presence of a galacturonic acid moiety attached to a glucosamine (B1671600) disaccharide backbone has been validated in bacterial lipid A species using 2D NMR techniques. nih.gov
| Technique | Application in Structural Determination | Key Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of the intact glycoconjugate and its fragments. | Elemental composition, molecular weight, fragmentation patterns for linkage analysis. researchgate.netuu.nl |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through controlled fragmentation of selected ions. | Monosaccharide sequence, branching patterns, and location of modifications. |
| 2D NMR Spectroscopy (COSY, TOCSY) | Establishing proton-proton coupling networks within each sugar residue. | Identification of individual monosaccharide spin systems. nih.gov |
| 2D NMR Spectroscopy (NOESY, ROESY) | Determining through-space proton-proton proximities. | Glycosidic linkage analysis and stereochemistry. mdpi.com |
Development of Quantitative Analytical Methods for Biological Samples
The accurate quantification of this compound in complex biological matrices, such as plasma, urine, or tissue extracts, is essential for understanding its metabolism and biological roles. The development of robust and sensitive quantitative methods typically involves chromatographic separation coupled with mass spectrometric detection.
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of small molecules in biological fluids. This approach offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in the presence of a multitude of interfering substances. The development of a quantitative LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: This is a critical step to remove proteins, salts, and other matrix components that can interfere with the analysis. Techniques may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction.
Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed to separate this compound from isomeric and isobaric compounds.
Mass Spectrometric Detection: Using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored. This provides excellent specificity and allows for accurate quantification.
While specific quantitative methods for this compound are not extensively reported, methods for related amino sugars like N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) have been well-established and can serve as a template. For instance, a colorimetric method for the determination of 2-acetamido-2-deoxy-D-galactose has been developed based on its reaction with pentane-2,4-dione. nih.gov Enzymatic assays have also been used for the quantitative synthesis and analysis of related compounds. nih.gov
| Method Component | Purpose | Example Techniques |
| Sample Preparation | Removal of interfering matrix components. | Protein precipitation, Solid-Phase Extraction (SPE). |
| Chromatography | Separation of the analyte from isomers and other compounds. | Reversed-Phase LC, Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Detection | Selective and sensitive detection and quantification. | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. |
| Internal Standard | Correction for matrix effects and variability. | Stable isotope-labeled this compound. |
Establishment of Spectroscopic Standards and Calibration Procedures
The availability of pure, well-characterized standards of this compound is a prerequisite for the development and validation of any analytical method. These standards are essential for confirming the identity of the analyte in biological samples and for constructing calibration curves for accurate quantification.
The establishment of spectroscopic standards involves the comprehensive characterization of the pure compound using a variety of analytical techniques. This creates a reference dataset against which unknown samples can be compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals for this compound would be the anomeric proton, the H2 proton adjacent to the acetamido group, and the methyl protons of the acetyl group.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the anomeric carbon, the carbonyl carbon of the amide, and the carbon bearing the amino group are particularly informative. chemicalbook.com
Mass Spectrometry (MS):
High-Resolution MS: Determines the accurate mass and elemental formula of the compound. mdpi.com
MS/MS: Provides a characteristic fragmentation pattern that can be used as a "fingerprint" for identification.
Infrared (IR) Spectroscopy:
Identifies the functional groups present in the molecule, such as O-H, N-H, C=O (amide I and II bands), and C-O stretches.
Calibration procedures for quantitative analysis involve preparing a series of standard solutions of this compound of known concentrations. These standards are then analyzed using the developed analytical method (e.g., LC-MS/MS) to generate a calibration curve, which is a plot of the instrument response versus the concentration of the analyte. This curve is then used to determine the concentration of this compound in unknown biological samples. The quality and accuracy of the calibration standards are paramount for obtaining reliable quantitative data.
| Spectroscopic Technique | Standardization Parameter | Typical Reference Data |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) | Characteristic signals for anomeric, ring, and N-acetyl protons. |
| ¹³C NMR | Chemical shifts (δ) | Resonances for anomeric carbon, carbonyl carbon, and other ring carbons. chemicalbook.com |
| High-Resolution Mass Spectrometry | Accurate mass-to-charge ratio (m/z) | Elemental composition confirmation. researchgate.netmdpi.com |
| Infrared (IR) Spectroscopy | Wavenumbers (cm⁻¹) of absorption bands | Characteristic stretches for hydroxyl, amide, and carbonyl groups. |
Future Directions and Emerging Research Frontiers
Elucidation of Novel Biological Roles Beyond Microbial Cell Surfaces
While 2-Acetamido-2-deoxy-D-galacturonamide is recognized as a component of bacterial surface structures, its potential biological roles in other contexts remain a significant area of investigation. Currently, its known functions are primarily associated with the cell surfaces of pathogenic bacteria.
Current Understanding in Microbial Systems: Research has identified the related compound, N-acetyl-L-galactosaminuronic acid (L-GalNAcA), as a constituent of the O-specific polysaccharide in the lipopolysaccharide (LPS) of Pseudomonas aeruginosa nih.gov. The activated nucleotide sugar, UDP-2-acetamido-2-deoxy-L-galacturonic acid, has been identified as a key intermediate in its biosynthesis within these bacteria nih.govnih.gov. Furthermore, this compound has been investigated as a potential drug candidate with activity against Gram-negative bacteria like P. aeruginosa. biosynth.com. Its proposed mechanism involves acting as an inhibitor of peptidoglycan biosynthesis, an essential process for maintaining the bacterial cell wall biosynth.com. It may also function as a protein glycosylation inhibitor biosynth.com.
Future Research Directions: The exploration of this compound's roles beyond the bacterial cell wall is a key frontier. Although direct evidence in eukaryotes is currently scarce, the known functions of other acidic glycans provide a roadmap for future investigations. For instance, glucuronic acid, a related sugar, is a primary component of glycosaminoglycans (GAGs) and is found at the non-reducing ends of various glycoconjugates in mammals, forming structures like the HNK-1 epitope nih.gov.
Future research will likely focus on:
Screening for Presence in Eukaryotes: Utilizing advanced mass spectrometry-based glycomics to search for this compound or its derivatives in mammalian cells and tissues, particularly in the extracellular matrix or on cell surfaces where other acidic glycans play critical roles.
Investigating Protein Glycosylation Inhibition: Delving deeper into its potential as a protein glycosylation inhibitor, not just in bacteria but also in eukaryotic systems, could uncover roles in regulating cellular processes affected by glycosylation changes biosynth.com.
Immunomodulatory Effects: Given that bacterial surface glycans are pivotal in host-pathogen interactions, research is needed to determine if glycans containing this sugar moiety have specific immunomodulatory effects or if they can be used to develop novel vaccines or therapeutics that target bacterial glycosylation pathways nih.govoup.com.
Engineering of Microorganisms for Enhanced Production of this compound-Containing Glycans
The ability to produce significant quantities of this compound and glycans containing it is crucial for further research and potential applications. Metabolic engineering of microorganisms offers a promising and sustainable route for production. biorxiv.org.
Leveraging Known Biosynthetic Pathways: The biosynthetic pathways for related sugar acids are well-characterized, providing a strong foundation for engineering. In fungi like Aspergillus niger, the D-galacturonic acid catabolic pathway has been successfully engineered to produce valuable chemicals such as meso-galactarate and L-ascorbic acid nih.govnih.govvtt.fi. This demonstrates that the flux through the D-galacturonic acid pathway can be effectively redirected.
In bacteria, a key breakthrough was the identification of enzymes in P. aeruginosa that synthesize UDP-2-acetamido-2-deoxy-L-galacturonic acid from UDP-GlcNAc nih.gov. This confirms the existence of a natural pathway that can be harnessed. The table below outlines key enzymes involved in the fungal D-galacturonate pathway, which could be relevant starting points for engineering.
Table 1: Key Enzymes in the Fungal D-galacturonate Catabolic Pathway
This table details enzymes from Aspergillus niger that are part of the D-galacturonic acid metabolic pathway, which can be targeted for metabolic engineering.
This is an interactive table. You can sort and filter the data.
| Gene | Enzyme Name | Reaction Catalyzed | Role in Engineered Strains |
|---|---|---|---|
| gaaA | D-galacturonate reductase | Reduces D-galacturonic acid to L-galactonic acid. | Overexpressed to increase flux towards desired products. vtt.fi |
| gaaB | L-galactonate dehydratase | Dehydrates L-galactonic acid. | Deleted to block the native pathway and allow accumulation of intermediates or redirection to new products. nih.govvtt.fi |
| gaaC | 2-keto-3-deoxy-L-galactonate aldolase | Cleaves 2-keto-3-deoxy-L-galactonate. | Part of the downstream native catabolism. researchgate.net |
Strategies for Enhanced Production: Future research in this area will likely involve a combination of strategies:
Host Selection and Pathway Reconstruction: Utilizing robust industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae as hosts. This would involve reconstructing the biosynthetic pathway by introducing heterologous genes, such as those identified in P. aeruginosa for the synthesis of the activated UDP-sugar donor nih.govbiorxiv.org.
Pathway Optimization: Increasing the precursor supply (e.g., UDP-GlcNAc and D-galacturonic acid) by overexpressing upstream pathway genes and eliminating competing metabolic pathways to maximize carbon flux towards the target molecule.
Transporter Engineering: Identifying and engineering specific sugar transporters to improve the uptake of precursor substrates like D-galacturonic acid and the export of the final product nih.gov.
Development of Advanced Synthetic Methodologies for Tailored Glycoconjugates
The chemical and chemoenzymatic synthesis of complex carbohydrates is essential for creating tailored glycoconjugates for functional studies and therapeutic development nih.gov. Synthesizing structures containing this compound presents unique challenges due to the presence of the amino, acetamido, and uronic acid amide functionalities.
Current Synthetic Approaches: A variety of advanced methods developed for other amino sugars can be adapted for this purpose.
Chemical Synthesis: This involves multi-step processes using protecting groups to selectively modify specific positions on the sugar ring. Methods like the use of glycosyl halides (e.g., bromides) activated by silver salts or other promoters are classical approaches nih.gov. More modern techniques focus on creating stable glycosyl donors and achieving high stereoselectivity. The synthesis often starts from readily available monosaccharides like D-glucosamine or D-galactosamine nih.govmdpi.com. The conversion of an azide (B81097) group to an acetamide (B32628) is a common strategy in the synthesis of 2-acetamido-2-deoxy sugars beilstein-journals.org.
Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high specificity of enzymes. Glycosyltransferases, for example, can be used to form specific glycosidic linkages with high fidelity, avoiding complex protection-deprotection steps nih.gov. For instance, a UDP-2-acetamido-2-deoxy-D-glucose: β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranosyltransferase has been identified in human serum, showcasing the type of specific enzyme that can be used in synthesis nih.gov.
The table below summarizes various synthetic strategies that could be adapted for generating glycoconjugates with the target compound.
Table 2: Overview of Synthetic Strategies for 2-Acetamido-2-deoxy Sugar Derivatives
This table outlines different synthetic methods used for producing complex amino sugars and their derivatives, which are applicable to the synthesis of this compound glycoconjugates.
This is an interactive table. You can sort and filter the data.
| Method | Key Reagents/Enzymes | Starting Materials | Target Features |
|---|---|---|---|
| Chemical Glycosylation | Glycosyl halides, Mercuric cyanide, Silver salts | Protected sugar donors (e.g., benzyl (B1604629) 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside) | Formation of specific glycosidic linkages. nih.gov |
| Oxidation & Condensation | Activated MnO₂, Arenesulfonyl hydrazides | 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose | Synthesis of glucono-1,5-lactone derivatives for inhibitor studies. mdpi.com |
| Chemoenzymatic Synthesis | Glycosyltransferases (e.g., N-acetylglucosaminyltransferase), UDP-sugar donors | Simpler saccharide acceptors (e.g., lactose) | Highly specific and stereoselective glycosidic bond formation. nih.gov |
Future Synthetic Frontiers: The development of a streamlined synthesis for UDP-2-acetamido-2-deoxy-D-galacturonamide is a primary goal. This would enable the use of glycosyltransferases to enzymatically attach the sugar to various aglycones (peptides, lipids, etc.), creating a library of novel glycoconjugates for functional analysis.
Integration of Glycomics and Systems Biology Approaches for Comprehensive Understanding
A comprehensive understanding of this compound requires moving beyond the study of the single molecule to analyzing its role within the complex biological system. The integration of glycomics with systems biology offers a powerful paradigm for this purpose. nih.gov.
The Systems Glycobiology Approach: This approach combines multiple high-throughput "omics" datasets to build predictive models of glycan biosynthesis and function.
Glycomics: This involves the large-scale analysis of the entire set of glycans (the glycome) in a cell or organism. Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the precise structure of glycans, including those containing uronic acids nih.govnih.govresearchgate.net.
Genomics and Transcriptomics: By sequencing the genomes of organisms that produce these glycans (like P. aeruginosa), researchers can identify gene clusters responsible for their biosynthesis oup.compnas.org. Transcriptomics can then reveal how the expression of these genes is regulated under different conditions.
Proteomics: This identifies the enzymes (e.g., glycosyltransferases, epimerases) that form the biosynthetic pathway and the proteins that are ultimately glycosylated with the sugar.
Bioinformatics and Modeling: Computational tools are essential to integrate these large datasets. They can predict gene function, model biosynthetic pathways, and correlate changes in the glycome with specific genetic or environmental perturbations nih.govresearchgate.net.
A systems-level analysis of the P. aeruginosa glycome, for example, would involve identifying all genes in the L-GalNAcA biosynthetic cluster, performing systematic gene knockouts, and analyzing the resulting changes in the LPS structure through MS nih.gov. This allows for the precise assignment of function to each gene in the pathway, from the initial epimerase to the final glycosyltransferase. This integrated approach is critical for deciphering the complex and non-templated process of glycan biosynthesis mit.edu. As research progresses, applying this framework will be indispensable for elucidating the complete biological story of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
